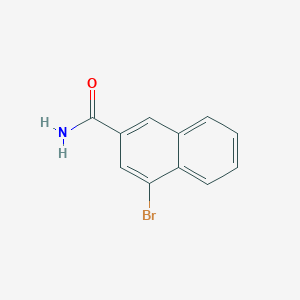

4-Bromo-2-naphthamide

Beschreibung

Significance of Naphthamide Scaffolds in Advanced Organic Synthesis

Naphthamide scaffolds, characterized by a naphthalene (B1677914) ring system appended with an amide functional group, are of considerable interest in medicinal chemistry and materials science. ijpsjournal.comnih.gov The rigid, bicyclic aromatic core of naphthalene provides a defined three-dimensional structure, while the amide group offers sites for hydrogen bonding and further chemical modification. ijpsjournal.com This combination of features makes naphthamides valuable precursors for the synthesis of a wide range of organic compounds. ijrpr.com In medicinal chemistry, for instance, naphthamide-based structures have been explored for their potential as inhibitors of various enzymes and receptors. nih.govdrugbank.com Their utility extends to the development of new therapeutic agents, highlighting the scaffold's importance in drug discovery. ijpsjournal.comnih.gov

Overview of Brominated Naphthalene Derivatives in Chemical Research

The introduction of a bromine atom onto the naphthalene ring system significantly enhances the synthetic utility of the resulting derivative. cymitquimica.comgoogle.com Brominated naphthalenes serve as versatile intermediates in a variety of chemical transformations, particularly in cross-coupling reactions. cymitquimica.comgoogle.com The carbon-bromine bond can be readily converted into new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. This reactivity makes brominated naphthalene derivatives valuable starting materials for the synthesis of pharmaceuticals, agricultural chemicals, and photosensitive materials. google.com Furthermore, the position of the bromine atom on the naphthalene core can influence the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists to control the outcome of their transformations. arkat-usa.org

Positioning 4-Bromo-2-naphthamide as a Key Compound in Contemporary Chemical Studies

Within the broader classes of naphthamides and brominated naphthalenes, this compound (CAS No. 496835-92-8) holds a specific and important position. bldpharm.com Its structure combines the key features of both parent scaffolds: a reactive bromine atom at the 4-position and a synthetically versatile amide group at the 2-position. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of a diverse array of more complex molecules. For example, the bromine atom can be utilized in cross-coupling reactions to introduce new substituents, while the amide group can be hydrolyzed, reduced, or otherwise modified to generate different functionalities. google.com This dual reactivity allows for a modular approach to the synthesis of novel compounds, making this compound a key target in contemporary chemical research, particularly in the development of new pharmaceutical agents and functional materials. nih.govacs.org

A known synthetic pathway to this compound involves the treatment of methyl 4-bromo-2-naphthoate with aqueous ammonia (B1221849) and potassium iodide in methanol (B129727) under heat and pressure. google.com The resulting product can be isolated as colorless prisms. google.com This compound can then be further reacted, for instance, with thionyl chloride to yield 4-bromo-2-naphthonitrile. google.com

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

| Property | Value |

| This compound | |

| CAS Number | 496835-92-8 |

| Appearance | Colourless prisms google.com |

| Related Compounds | |

| 4-Bromo-2-naphthol | |

| CAS Number | 5498-31-7 nih.govchemblink.com |

| Molecular Formula | C10H7BrO nih.govchemblink.com |

| Molecular Weight | 223.07 g/mol nih.govchemblink.com |

| Melting Point | 122-124 °C chemblink.com |

| 6-Bromo-2-naphthoic acid | |

| CAS Number | 5773-80-8 chemsrc.com |

| Molecular Formula | C11H7BrO2 chemsrc.com |

| Molecular Weight | 251.1 g/mol chemsrc.com |

| 4-Bromo-2-iodoaniline | |

| CAS Number | 39791-00-5 |

| Molecular Formula | C6H5BrIN thermofisher.com |

| Molecular Weight | 297.92 g/mol thermofisher.com |

| Melting Point | 68-72 °C thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H8BrNO |

|---|---|

Molekulargewicht |

250.09 g/mol |

IUPAC-Name |

4-bromonaphthalene-2-carboxamide |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,13,14) |

InChI-Schlüssel |

MPRAREDZIWOYSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Naphthamide and Analogs

Fundamental Reactivity Patterns of the Bromo-Substituent

The presence of a bromine atom at the C4 position of the naphthalene (B1677914) ring significantly influences the molecule's reactivity, particularly concerning electrophilic and nucleophilic attacks, as well as transformations involving the carbon-bromine bond.

Electrophilic Attack and Nucleophilic Substitution Dynamics

The carbon-bromine (C-Br) bond in 4-Bromo-2-naphthamide is a key site for various chemical transformations. The electron-withdrawing nature of the bromine atom deactivates the naphthalene ring towards electrophilic aromatic substitution. However, the directing effects of the bromo and amide groups can still guide incoming electrophiles.

Nucleophilic substitution reactions at the C-Br bond are also a prominent feature of this compound's reactivity. The halogen can be displaced by a variety of nucleophiles, often facilitated by transition metal catalysts. For instance, in related bromo-naphthalene systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds. researchgate.net These reactions proceed via an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the arylated product.

Similarly, nucleophilic aromatic substitution (SNA_r) can occur, particularly with strong nucleophiles, where the bromide ion acts as a leaving group. The rate and feasibility of such reactions are influenced by the electronic environment of the naphthalene ring and the nature of the attacking nucleophile.

Transformations Involving the Carbon-Bromine Bond

The C-Br bond in this compound can undergo a range of transformations beyond simple substitution. One significant reaction is the metal-free borylation. For example, the reaction of 4-bromo-N-(tert-butyl)-1-naphthamide with diboron (B99234) pinacol (B44631) ester in the presence of a suitable catalyst can lead to the formation of a borylated product, demonstrating a transformation of the C-Br bond. nih.govacs.org

Furthermore, electrochemical studies on similar compounds, such as 1-bromo-2-methylnaphthalene, reveal that electron transfer can induce the cleavage of the carbon-bromine bond, leading to the formation of a radical anion. mdpi.com This radical species can then undergo further reactions, such as dimerization. This suggests that the C-Br bond in this compound could also be susceptible to reductive cleavage under specific electrochemical conditions.

Reactivity of the Amide Moiety and Naphthalene Core

The amide group and the fused aromatic rings of the naphthalene core also exhibit distinct reactivity, enabling a variety of functionalization strategies.

Peri- and Ortho-Functionalization Pathways

The amide group can act as a directing group in C-H functionalization reactions, guiding substituents to the peri (C8) and ortho (C3) positions of the naphthalene ring. researchgate.net Transition metal-catalyzed reactions, particularly with rhodium and palladium, have been shown to be effective for the regioselective functionalization of naphthylamides. acs.orgacs.org

For instance, rhodium(III)-catalyzed oxidative annulation of naphthylcarbamates with alkynes can proceed via either peri or ortho C-H bond functionalization, depending on the catalyst system used. acs.org A neutral rhodium catalyst tends to favor peri-functionalization, while a cationic rhodium catalyst directs the reaction to the ortho position. While these studies were performed on naphthylcarbamates, the directing effect of the amide group in this compound is expected to facilitate similar regioselective transformations.

The following table summarizes the regioselective functionalization of naphthylamide derivatives under different catalytic conditions.

| Catalyst System | Position of Functionalization | Product Type | Reference |

| Neutral Rhodium(III) | peri (C8) | Benzoquinoline derivatives | acs.org |

| Cationic Rhodium(III) | ortho (C3) | Benzoindole derivatives | acs.org |

| Palladium(II) | ortho (C3) | Arylated naphthylamides | acs.org |

Carbonylic and Amidic Reactivity

The amide moiety itself possesses characteristic reactivity. The carbonyl carbon is electrophilic, though less so than in ketones or aldehydes due to resonance donation from the nitrogen atom. libretexts.orglibretexts.org Nevertheless, it can be subject to nucleophilic attack.

The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-2-naphthoic acid, and ammonia (B1221849) or an amine. Dehydration of the primary amide of this compound, for instance using thionyl chloride, can produce 4-bromo-2-naphthonitrile. google.com

The synthesis of naphthamide derivatives often involves the coupling of a naphthoic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. evitachem.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling its chemical behavior.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving related naphthamides. For example, in the metal-free borylation of N-tert-butyl-1-naphthamide with BBr3, DFT calculations revealed the reaction pathway. nih.govacs.org The process begins with the formation of an adduct between the naphthamide and BBr3. This is followed by a bromine transfer to another BBr3 molecule, generating a boronated species. The subsequent intramolecular electrophilic substitution can occur at either the C2 or C8 position. The calculations showed that the activation barrier for the C8-borylation is significantly lower than for the C2 pathway, explaining the observed regioselectivity. nih.govacs.org

A similar mechanistic approach can be applied to understand the reactivity of this compound. The reaction of 4-bromo-N-(tert-butyl)-1-naphthamide with BBr3 was monitored using in-situ IR and 11B NMR spectroscopy, which helped in identifying the intermediates involved. acs.org Initially, a carbonyl oxygen-coordinated BBr3 adduct is formed, which then proceeds to the borylated product. acs.org

The mechanism of nucleophilic substitution at the C-Br bond can proceed through different pathways, such as the S_N2 or S_N1 type mechanisms, depending on the substrate and reaction conditions. chemguide.co.uk For aromatic systems, an S_NAr mechanism, involving the formation of a Meisenheimer complex, is also possible. In transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The following table outlines the key steps in the proposed mechanism for the metal-free borylation of a naphthamide.

| Step | Description | Key Intermediate/Transition State | Reference |

| 1 | Complexation of naphthamide and BBr3 | Exoergic adduct | nih.govacs.org |

| 2 | Bromine transfer to another BBr3 molecule | Transition state TS23 | nih.govacs.org |

| 3 | Intramolecular electrophilic substitution | Boronated species | nih.govacs.org |

| 4 | Deprotonation | C8-borylated product | nih.govacs.org |

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediates (e.g., React IR, ¹¹B NMR)

In-situ spectroscopic techniques are powerful tools for observing reactive species and tracking the progress of a chemical reaction in real-time without altering the reaction environment. Studies on the metal-free borylation of 4-bromo-N-(tert-butyl)-1-naphthamide with boron tribromide (BBr₃) have effectively utilized both ReactIR (Attenuated Total Reflection Fourier-transform infrared spectroscopy) and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the reaction pathway. rsc.orgrsc.org

ReactIR Spectroscopy

The reaction between 4-bromo-N-(tert-butyl)-1-naphthamide (referred to as 1d ) and BBr₃ was monitored to observe the consumption of reactants and the formation of intermediates and products. rsc.orgrsc.org Upon the addition of BBr₃ to a solution of 1d , the characteristic carbonyl (C=O) stretching frequency of the starting amide at 1663 cm⁻¹ vanished almost instantly. rsc.orgrsc.org Simultaneously, a new peak emerged at 1605 cm⁻¹, which was attributed to the formation of an intermediate species, INT-1d . rsc.orgrsc.org Over time, this intermediate was consumed, leading to the appearance of the final dibromo product, 2d , which exhibited a characteristic peak at 1590 cm⁻¹. rsc.orgrsc.org This spectroscopic evidence suggests that the initial complexation of the naphthamide with BBr₃ is a very rapid process, while the subsequent conversion of the intermediate (INT-1d ) to the product (2d ) is a slower, rate-determining step. rsc.orgrsc.org

| Species | Description | IR Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 1d | Starting Material (4-bromo-N-(tert-butyl)-1-naphthamide) | 1663 | rsc.orgrsc.org |

| INT-1d | Intermediate Complex | 1605 | rsc.orgrsc.org |

| 2d | Dibromo Product | 1590 | rsc.orgrsc.org |

¹¹B NMR Spectroscopy

To further characterize the boron-containing species involved in the reaction, in-situ ¹¹B NMR studies were conducted. rsc.orgrsc.org Just five minutes after mixing 4-bromo-N-(tert-butyl)-1-naphthamide (1d ) with BBr₃ at room temperature, the ¹¹B NMR spectrum revealed a peak at -10.73 ppm. This signal corresponds to INT-1d , identified as the adduct formed by the coordination of the amide's carbonyl oxygen to BBr₃. rsc.orgrsc.org Concurrently, two other signals at -11.23 ppm and -24.41 ppm were observed and assigned to a borenium intermediate, INT-1d' . rsc.orgrsc.org When the reaction mixture was heated to 60°C for 16 hours, these intermediate signals were replaced by two new peaks at 17.08 ppm, confirming the formation of the borylated product 2d . rsc.orgrsc.org

| Species | Description | ¹¹B NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| INT-1d | Carbonyl Oxygen-BBr₃ Adduct | -10.73 | rsc.orgrsc.org |

| INT-1d' | Borenium Intermediate | -11.23, -24.41 | rsc.orgrsc.org |

| 2d | Borylated Product | 17.08 | rsc.orgrsc.org |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org A primary KIE (typically kH/kD > 1) is observed when the bond to the isotope is cleaved in the rate-limiting step. nih.gov

In the context of the borylation of naphthamides, ReactIR studies have suggested that the conversion of the initial amide-BBr₃ complex to the final product is the slow, rate-determining step. rsc.orgrsc.org However, specific experimental KIE studies on the C-H activation of this compound or its close analogs to definitively confirm this step are not extensively reported in the reviewed literature. For related iridium-catalyzed C-H borylation reactions of aromatic amides, primary KIEs have been measured, confirming that C-H activation is indeed the turnover-limiting step in those systems. nih.govd-nb.info A similar KIE study on the borylation of this compound, involving deuteration at the C-H bond targeted for borylation, would be required to provide direct evidence for the rate-determining step in this specific transformation.

Characterization of Transition States and Intermediates

The characterization of fleeting transition states and reactive intermediates is crucial for a complete mechanistic picture. For the borylation of naphthamides, a combination of the spectroscopic methods described above and computational studies using Density Functional Theory (DFT) has provided significant insights. rsc.org

Intermediates

As established through in-situ ¹¹B NMR and ReactIR spectroscopy, the reaction of N-tert-butyl-1-naphthamide with BBr₃ proceeds through at least two distinct intermediates. rsc.orgrsc.org The first is an exoergic adduct (INT-1d ), formed by the coordination of the amide carbonyl to BBr₃. rsc.org This initial complexation is rapid and reversible. This adduct can then evolve into a borenium intermediate (INT-1d' ) before proceeding to the final product. rsc.orgrsc.org

Transition States

DFT calculations performed on the reaction of a model N-tert-butyl naphthamide with BBr₃ have been used to map the energy profile of the reaction and characterize the transition states. rsc.org The calculations show that after the initial formation of the amide-BBr₃ adduct (a stable intermediate with a relative free energy of -8.5 kcal mol⁻¹), the reaction proceeds through a key transition state, TS23 . rsc.org This transition state corresponds to the transfer of a bromine atom from the initial adduct to another molecule of BBr₃. The activation barrier for this step was calculated to be 22.9 kcal mol⁻¹, representing a significant energy hurdle and supporting the experimental observation that this phase of the reaction is the rate-determining step. rsc.org Further computational analysis, including distortion/interaction analysis, has also been applied to subsequent transition states, such as TS34' and TS45 , to fully delineate the mechanistic pathway. rsc.orgrsc.org

Influence of Substituents on Chemical Reactivity and Selectivity

The nature and position of substituents on the naphthamide ring can profoundly influence the reactivity of the molecule and the selectivity of the reaction. dalalinstitute.com Aromatic substituents can exert their influence through electronic effects (electron-donating or electron-withdrawing) and steric hindrance. libretexts.org

In the context of the C8-borylation of N-(tert-butyl)-1-naphthamide derivatives, a systematic study of the substrate scope has demonstrated the reaction's tolerance to a variety of functional groups. rsc.orgrsc.org Both electron-donating and electron-withdrawing substituents are generally compatible with the reaction conditions, although they can affect the reaction yield. rsc.orgrsc.org

For instance, bromo-substituted naphthamides at various positions undergo successful borylation, highlighting the reaction's robustness. rsc.org The specific case of 4-bromo-N-(tert-butyl)-1-naphthamide resulted in the corresponding C8-borylated product in a 79% yield. rsc.org When other substituents were placed at the 4-position, a fluorine atom (an electron-withdrawing group) gave the product in 68% yield, while a methyl group (an electron-donating group) led to a higher yield of 89%. rsc.org This suggests that electron-donating groups at this position may enhance reactivity. Furthermore, the reaction tolerates steric hindrance to some extent, as a substituent at the C7-position still afforded the desired product in a good yield of 82%. rsc.org

| Substituent on Naphthamide Ring | Position | Product Yield (%) | Reference |

|---|---|---|---|

| None | - | 92 | rsc.org |

| Bromo | 4 | 79 | rsc.org |

| Bromo | 5 | 84 | rsc.org |

| Fluoro | 4 | 68 | rsc.org |

| Methyl | 4 | 89 | rsc.org |

| Methoxy | 7 | 82 | rsc.org |

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Naphthamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction dynamics. For naphthamide systems, DFT calculations elucidate reaction mechanisms, selectivity, and energetics.

Prediction and Validation of Reaction Mechanisms and Transition State Structures

DFT calculations are crucial for mapping out the step-by-step pathways of chemical reactions. By modeling the energy landscape, researchers can identify intermediates and the high-energy transition states that connect them.

A notable example is the computational study of the metal-free borylation of α-naphthamides, such as the closely related 4-bromo-N-(tert-butyl)-1-naphthamide, using boron tribromide (BBr₃). nih.govacs.org Experimental analysis of this reaction using NMR and IR spectroscopy identified key intermediates, which were further elucidated by DFT. nih.govacs.org The reaction of 4-bromo-N-(tert-butyl)-1-naphthamide with BBr₃ was observed to quickly form a carbonyl oxygen-coordinated adduct. nih.govacs.org

DFT calculations on a model N-tert-butyl naphthamide system detailed the subsequent mechanistic steps. nih.govacs.org The mechanism begins with the complexation of the naphthamide and BBr₃ to form an adduct, an energetically favorable step with a Gibbs free energy change (ΔG) of -8.5 kcal/mol. nih.govacs.org This is followed by a bromine transfer to another BBr₃ molecule, proceeding through a transition state (TS23) to form a boronated intermediate. acs.org The final stage is an intramolecular electrophilic substitution, which determines the final product. nih.govacs.org Such detailed mechanistic insights allow for the validation of proposed reaction pathways and the precise characterization of transient structures that are difficult to observe experimentally.

Assessment of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for bond-making or breaking at one position over all other possibilities, is a critical aspect of chemical synthesis. DFT calculations can accurately predict the regiochemical outcomes of reactions by comparing the activation barriers of different pathways.

Calculation of Activation Barriers and Reaction Energetics

The activation barrier (or activation energy) is the minimum energy required to initiate a chemical reaction. DFT is widely used to calculate these barriers, providing quantitative data on reaction kinetics. rsc.org

Below is a data table summarizing the calculated activation barriers for the competing pathways in the borylation of a model α-naphthamide.

| Reaction Pathway | Transition States | Overall Activation Barrier (kcal/mol) | Product |

| C8-Borylation | TS34, TS45 | 23.6 | C8-borylated product |

| C2-Borylation | TS34' | 33.4 | C2-borylated product |

Data sourced from studies on a model N-tert-butyl naphthamide system. nih.govacs.orgresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional shape of a molecule (its conformation) can significantly influence its physical properties and reactivity. Conformational analysis involves identifying the most stable (lowest energy) conformations of a molecule. mdpi.comnih.gov DFT is used to perform geometry optimization, a process that locates the minimum energy structure of a molecule. researchgate.net

For flexible molecules, this process is repeated for numerous potential starting geometries to map the potential energy surface and identify all stable conformers. mdpi.com In studies of naphthyl derivatives, DFT calculations have been successfully used to investigate the effects of substituents on molecular conformation and to confirm structures determined by NMR spectroscopy. researchgate.net For N-Boc activated benzodiazepine-diones, for example, DFT calculations helped explain how the conformational equilibrium of the starting material led to an enantiodivergent synthesis. researchgate.net This type of analysis is essential for understanding how the specific arrangement of the bromo and amide groups in 4-bromo-2-naphthamide affects its interactions and reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory in computational chemistry is the analysis of frontier molecular orbitals, which are central to understanding chemical reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org

DFT calculations are used to determine the energies of these frontier orbitals. For instance, a computational study on a generic naphthamide compound (naphthamide 9C) and a related benzamide (B126) derivative provided the following FMO data:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthamide 9C | -6.5 | -1.8 | 4.7 |

| Benzamide 9C | -7.0 | -1.4 | 5.6 |

Data sourced from a DFT study on amide-containing corrosion inhibitors. rsc.org

The smaller HOMO-LUMO energy gap for the naphthamide derivative compared to the benzamide derivative indicates its higher reactivity, which was consistent with experimental findings on their performance as corrosion inhibitors. rsc.org This analysis highlights how FMO theory can provide valuable predictions about the chemical behavior of compounds like this compound.

Calculation of Electronic Reactivity Descriptors

Global chemical reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecule. These descriptors quantify a molecule's stability, reactivity, and the nature of its interactions with other chemical species. ekb.eg The fundamental descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Key electronic reactivity descriptors include:

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is approximated as IP = -E_HOMO. utm.my

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA = -E_LUMO. utm.my

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. acs.org It is calculated as η = (IP - EA) / 2. researchgate.net A large energy gap between HOMO and LUMO signifies a harder molecule.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity and is calculated as μ = -(IP + EA) / 2. researchgate.net

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

While specific DFT calculations for this compound were not available in the reviewed literature, data for structurally related bromo-aromatic amides provide valuable comparative insights. For example, theoretical calculations for (S)-4-bromo-N-(1-phenylethyl)benzamide have been reported. researchgate.net

| Descriptor | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Ionization Potential | I | 6.74 | -E_HOMO |

| Electron Affinity | A | 1.21 | -E_LUMO |

| Chemical Hardness | η | 2.76 | (I - A) / 2 |

| Chemical Potential | μ | -3.98 | -(I + A) / 2 |

| Electrophilicity Index | ω | 2.86 | μ² / (2η) |

Distortion/Interaction Analysis for Understanding Reaction Pathways

The Distortion/Interaction-Activation Strain Model (DI-ASM) is a powerful computational tool used to analyze chemical reactivity and understand the origins of activation barriers in chemical reactions. nih.govd-nb.info This model partitions the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡), also known as distortion energy, and the interaction energy (ΔE_int‡). nih.gov

Activation Strain (Distortion Energy): This is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state. nih.gov This term is inherently destabilizing (positive). nih.gov

Interaction Energy: This term represents the actual electronic interaction between the distorted reactant molecules in the transition state. It includes electrostatic attraction, Pauli repulsion, and stabilizing orbital interactions. nih.gov

This analysis is particularly insightful for explaining reactivity and selectivity. nih.gov A recent computational study on the metal-free borylation of α-naphthamides utilized distortion/interaction analysis to elucidate the observed regioselectivity. acs.orgnih.gov The study investigated why borylation occurs at the C8 position rather than the C2 position. nih.gov

The analysis revealed that the transition state leading to C2 borylation (TS34') has a significantly higher total distortion energy (by 14.5 kcal/mol) compared to the transition state for C8 borylation (TS45). nih.gov Although the interaction energy slightly favored the C2 pathway (by 4.5 kcal/mol), the much larger distortion energy required for the C2 pathway was the dominant factor. nih.gov This high distortion energy makes the C2 pathway energetically unfavorable, leading to the experimentally observed selectivity for the C8 product. nih.gov

| Transition State | Pathway | Relative Distortion Energy (ΔΔE_dis) | Relative Interaction Energy (ΔΔE_int) | Overall Barrier Difference |

|---|---|---|---|---|

| TS45 | C8-Borylation | 0.0 (Reference) | 0.0 (Reference) | Reference |

| TS34' | C2-Borylation | +14.5 | -4.5 | +10.0 |

Molecular Modeling of Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to visualize and predict how a ligand, such as this compound, interacts with a biological macromolecule like a protein or DNA. unifap.brnih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are central to computational drug discovery and help in understanding the structural basis of molecular recognition. lifechemicals.comfrontiersin.org

In a computational study aimed at identifying selective inhibitors for the CREBBP bromodomain, a series of naphthyl-based compounds were investigated. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in cancer progression. nih.gov The study used molecular docking to predict the binding modes of these compounds in the active site of the CREBBP bromodomain. nih.gov

The findings indicated that naphthamide derivatives have a strong binding affinity for the CREBBP bromodomain. nih.gov Selectivity for CREBBP over other bromodomains was attributed to favorable electrostatic interactions with a key amino acid, Arginine 1173 (Arg1173). nih.gov One specific compound, a naphthamide derivative (compound 31 in the study), was shown through induced-fit docking to form conventional hydrogen bonds with the side chain of Arg1173. nih.gov This crucial interaction was further confirmed by analyzing its stability and distance over the course of a molecular dynamics simulation. nih.gov Such studies provide a rational basis for the structure-guided design of more potent and selective inhibitors. nih.gov

Similarly, computational approaches have been used to model the interaction of other complex molecules with DNA. mdpi.com These studies often involve docking the ligand into the DNA structure to predict whether it binds in the grooves or intercalates between the base pairs, and to identify the key stabilizing interactions. mdpi.com

| Technique | Key Finding |

|---|---|

| Molecular Docking | Naphthyl-based compounds show high binding affinity to the CREBBP active site. |

| Induced-Fit Docking | Identified hydrogen bonding between the ligand and the side chain of residue Arg1173. |

| Molecular Dynamics (MD) Simulation | Confirmed the stability of the hydrogen bond interaction with Arg1173 over time. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

For N-substituted naphthamides, such as N-(4-Bromo-3-hydroxyphenyl)-2-naphthamide, the aromatic protons of the naphthalene (B1677914) ring appear between δ 7.62 and 8.56 ppm. jst.go.jp The amide proton itself typically appears as a singlet at a downfield chemical shift, often above δ 10 ppm in DMSO-d₆, due to its acidic nature and involvement in hydrogen bonding. jst.go.jp Based on these analogs, the expected ¹H NMR spectrum of 4-bromo-2-naphthamide in a solvent like CDCl₃ or DMSO-d₆ would feature distinct signals for the six aromatic protons on the naphthalene core and two signals for the amide (-CONH₂) protons. The bromine atom at the C4 position would influence the chemical shifts and coupling patterns of the adjacent protons, particularly H-1 and H-3.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.6 | m |

Note: This is a predicted data table based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similar to ¹H NMR, specific ¹³C NMR data for this compound is sparse. However, data from related compounds offer valuable insights. For example, in various N-substituted benzamides and naphthamides, the carbonyl carbon (C=O) of the amide group typically resonates in the downfield region of the spectrum, around δ 165-166 ppm. jst.go.jprsc.org The carbon atoms of the naphthalene ring would appear in the aromatic region (δ 110-140 ppm). The carbon atom bearing the bromine (C-4) would have its chemical shift influenced by the heavy atom effect, and its signal can be identified based on established substituent effects. Quaternary carbons, including C-2, C-4, and the two bridgehead carbons, would likely show weaker signals compared to the protonated carbons. acs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic C-Br | 115 - 125 |

Note: This is a predicted data table based on analogous compounds.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy for Borylated Products and Intermediates

¹¹B NMR spectroscopy is a crucial technique for characterizing organoboron compounds, including borylated intermediates and products that may arise from the functionalization of this compound. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.

In a study on the metal-free borylation of 4-bromo-N-(tert-butyl)-1-naphthamide, in situ ¹¹B NMR was used to track the reaction progress. nih.govacs.org Upon addition of boron tribromide (BBr₃), an initial adduct (INT-1d) was observed with a signal at δ -10.73 ppm. nih.govacs.org A subsequent borenium intermediate (INT-1d') showed signals at δ -11.23 and -24.41 ppm. nih.govacs.org The final C8-borylated product (2d) exhibited a new peak at δ 17.08 ppm, which is characteristic of a tri-coordinate arylborane. nih.govacs.org These findings demonstrate the power of ¹¹B NMR in elucidating the mechanism of borylation reactions involving bromo-naphthamide scaffolds.

Advanced and Multidimensional NMR Techniques for Structural Elucidation

For complex molecules or instances where 1D NMR spectra exhibit significant signal overlap, multidimensional NMR techniques are employed to resolve ambiguities and definitively assign proton and carbon signals. bitesizebio.comnih.goviaea.org These experiments correlate nuclear spins through chemical bonds or through space.

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C nuclei (typically over 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC could establish connectivity between the amide protons and the carbonyl carbon (C=O), as well as between protons and the quaternary carbons of the naphthalene core.

These advanced techniques, while not specifically documented for this compound in the provided search results, represent the standard for unambiguous structural confirmation of novel or complex aromatic compounds. mdpi.com

Solution-Phase Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Structural Analysis

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation and dynamics by monitoring the exchange of labile amide protons with deuterium in solution. thermofisher.comfrontiersin.org While predominantly used for large biomolecules, the principles of HDX can be applied to small molecules containing labile protons, such as the amide protons in this compound, to probe their solvent accessibility and involvement in intermolecular or intramolecular hydrogen bonding. mdpi.com

In a typical experiment, the compound would be dissolved in a deuterated solvent (like D₂O or MeOD), and the rate of exchange of the -NH₂ protons would be monitored by mass spectrometry over time. A slow exchange rate would suggest that the amide protons are shielded from the solvent, possibly due to involvement in strong intramolecular hydrogen bonding or molecular aggregation. Conversely, a rapid exchange rate indicates high solvent accessibility. researchgate.net This technique can provide subtle structural information that is complementary to NMR and other methods.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

In a study involving the borylation of 4-bromo-N-(tert-butyl)-1-naphthamide, in-situ FTIR spectroscopy was used to monitor the reaction. nih.govresearchgate.net The starting material showed a characteristic amide carbonyl (C=O) stretch at 1663 cm⁻¹. researchgate.net Upon reaction with BBr₃, this peak disappeared and was replaced by new peaks at 1605 cm⁻¹ and 1590 cm⁻¹, corresponding to the intermediate and the final borylated product, respectively. researchgate.net

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the 3400-3100 cm⁻¹ region), the C=O stretching (amide I band, ~1660 cm⁻¹), and the N-H bending (amide II band, ~1600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy, which is sensitive to changes in polarizability, would be particularly useful for observing the vibrations of the non-polar naphthalene ring system and the C-Br bond. mdpi.comutoronto.ca

Table 3: Key Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromo-2-naphthonitrile |

| N-(4-Bromo-3-hydroxyphenyl)-2-naphthamide |

| 4-bromo-N-(tert-butyl)-1-naphthamide |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of a compound's chemical bonds. bruker.com For this compound, the key functional groups—the secondary amide and the bromo-substituted naphthalene ring—give rise to characteristic absorption bands.

The FT-IR spectrum is expected to show distinct peaks corresponding to the N-H stretching of the amide group, typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is one of the most intense absorptions and is anticipated to appear around 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, usually occurs near 1550 cm⁻¹. Aromatic C-H stretching vibrations from the naphthalene ring are expected above 3000 cm⁻¹, while the C=C ring stretching vibrations would produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. While direct spectral data for this compound is not widely published, analysis of related structures like 4-bromo-2-chloroanilide provides analogous data points for these functional groups. harricksci.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide (-CONH-) | 3400-3200 |

| C-H Stretch | Aromatic (Naphthalene) | >3000 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680-1630 |

| N-H Bend (Amide II) | Secondary Amide (-CONH-) | ~1550 |

| C=C Stretch | Aromatic (Naphthalene) | 1600-1450 |

In-situ Infrared (IR) Spectroscopy for Real-time Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. mdpi.com By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, enabling the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mdpi.comrsc.org

This methodology could be applied to monitor the synthesis of this compound. For instance, in a reaction where 4-bromo-2-naphthoyl chloride is reacted with ammonia (B1221849), in-situ IR would track the disappearance of the acid chloride's characteristic carbonyl peak (typically >1750 cm⁻¹) and the simultaneous appearance of the amide's carbonyl peak (Amide I band, ~1650 cm⁻¹). mobt3ath.com This real-time data allows for precise determination of reaction endpoints, optimization of reaction parameters, and identification of any transient intermediates or side products, which is crucial for ensuring reaction efficiency and product purity. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. renishaw.com It measures the inelastic scattering of monochromatic light resulting from the interaction with a molecule's vibrations. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. renishaw.comrsc.org

For this compound, Raman spectroscopy would be particularly effective for characterizing the naphthalene ring and the carbon-bromine bond. The symmetric breathing vibrations of the aromatic rings are typically strong and sharp in a Raman spectrum. Research on analogous compounds like 4-bromothiophenol (B107966) has identified characteristic Raman peaks for C-Br stretching and ring deformations. researchgate.net The C-Br stretch would be expected as an intense band at low wavenumbers (300-400 cm⁻¹), while various ring stretching and deformation modes would appear in the fingerprint region (500-1600 cm⁻¹). researchgate.net This technique provides valuable structural information that complements the data obtained from FT-IR. americanpharmaceuticalreview.com

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Stretch | Aromatic (Naphthalene) | 1560-1580 |

| Ring Stretch | Aromatic (Naphthalene) | 1050-1080 |

| Ring Deformation | Aromatic (Naphthalene) | ~500 |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile compounds. uvic.ca In ESI-MS, a sample solution is sprayed through a charged capillary, creating fine, charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net

For this compound, ESI-MS analysis would be expected to show a prominent signal corresponding to its protonated form. Given the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 Da. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The technique's ability to analyze complex mixtures also makes it valuable for identifying the target compound in reaction media or biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. While standard MS can provide the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₈BrNO), the calculated monoisotopic mass is 248.9835 g/mol (for the ⁷⁹Br isotope). HRMS analysis would be used to experimentally verify this exact mass. This confirmation is a critical step in structure elucidation, providing a high degree of confidence in the compound's identity. Studies on related complex organic molecules have demonstrated the power of HRMS in confirming their proposed structures. rsc.org

Thermal Analysis Techniques

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. uni-siegen.de This method is instrumental in identifying thermal events such as melting, crystallization, and decomposition. uni-siegen.de

For an aromatic amide like this compound, the DTA curve would reveal key thermal characteristics. An endothermic peak, where the sample temperature lags behind the reference, would typically indicate the melting point of the compound. The sharpness and onset of this peak provide an initial assessment of purity. Broader endotherms might suggest the presence of impurities or slower decomposition processes. uni-siegen.de Conversely, exothermic events, where the sample temperature exceeds the reference, could signify crystallization or decomposition into a more stable form. uni-siegen.de

While specific DTA data for this compound is not extensively published, studies on related aromatic poly(amide-imide)s and brominated naphthalimides demonstrate the utility of thermal analysis techniques like DTA and Differential Scanning Calorimetry (DSC) in determining thermal stability, glass transition temperatures, and decomposition profiles. ftmc.ltmdpi.comresearchgate.netuobaghdad.edu.iq For instance, in the analysis of similar complex polymers, DTA and Thermogravimetric Analysis (TGA) are used concurrently to distinguish between thermal events with and without mass loss, such as differentiating a phase transition from a decomposition reaction. uni-siegen.deexpresspolymlett.com

Table 1: Typical Thermal Events Detectable by DTA for Aromatic Amides

| Thermal Event | Peak Direction | Information Gleaned |

|---|---|---|

| Melting | Endothermic | Melting Point, Purity Indication |

| Crystallization | Exothermic | Crystalline Behavior, Phase Transitions |

| Decomposition | Exo- or Endothermic | Thermal Stability Limits |

Chromatographic Separation and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, both liquid and gas chromatography serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for separating aromatic compounds. chromatographyonline.com

A typical HPLC method for this compound would involve injecting a solution of the compound onto the column. By applying a gradient elution—where the mobile phase composition is changed over time to increase its organic solvent content—components are separated based on their hydrophobicity. nih.gov this compound and any related impurities, such as isomers (e.g., 1-Bromo-2-naphthamide) or precursors, would elute at characteristic retention times. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. The development of such methods is crucial for separating closely related structural isomers, which can be a significant challenge. acs.org

While this compound itself has low volatility, Gas Chromatography (GC) is a powerful tool for its analysis, particularly for assessing purity and monitoring reaction progress where precursors or byproducts are more volatile. In some cases, derivatization may be employed to convert the amide into a more volatile species suitable for GC analysis.

Notably, the synthesis of 4-bromo-2-naphthonitrile from this compound has been monitored using GC, demonstrating its utility in tracking related compounds. Furthermore, GC analysis has been explicitly used to confirm the purity of this compound, with one process yielding a product of 94% strength by GC area. This indicates that under the right conditions (high inlet temperature), direct analysis without derivatization is feasible and provides a reliable purity assessment.

Pairing HPLC with a Diode Array Detector (DAD) significantly enhances analytical capabilities. Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD acquires spectra across a range of wavelengths simultaneously for every point in the chromatogram. lcms.cz This provides three-dimensional data (absorbance vs. time vs. wavelength).

For the analysis of this compound, HPLC-DAD offers several advantages:

Peak Identification: The UV spectrum of the eluting peak can be compared to a library of standard spectra for confirmation of identity. lcms.cz Aromatic compounds like naphthamides have characteristic UV spectra that aid in their identification.

Peak Purity Assessment: By comparing spectra from the upslope, apex, and downslope of a chromatographic peak, any spectral dissimilarities can be identified. mdpi.com If the peak is pure, the normalized spectra will be identical. The presence of a co-eluting impurity will cause spectral differences, flagging the peak as impure. mdpi.com

Optimal Wavelength Selection: The DAD allows for the selection of the wavelength of maximum absorbance for quantification, ensuring the highest sensitivity for the analysis. nih.gov

Table 2: Comparison of Chromatographic Detectors

| Detector | Principle | Data Output | Key Advantage for this compound |

|---|---|---|---|

| UV-Vis (Single Wavelength) | Measures absorbance at a pre-set wavelength. | 2D (Absorbance vs. Time) | Simple quantification. |

| Diode Array (DAD) | Measures absorbance over a spectrum of wavelengths simultaneously. | 3D (Absorbance vs. Time vs. Wavelength) | Peak purity analysis and spectral confirmation of identity. lcms.czgoogle.com |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | 3D (Intensity vs. Time vs. m/z) | Provides molecular weight and structural information. |

Gas Chromatography (GC) for Volatile Derivatives

Multivariate Spectroscopic Methods and Chemometric Approaches for Data Analysis

The large datasets generated by techniques like HPLC-DAD are ideally suited for analysis using chemometrics—the application of statistical and mathematical methods to chemical data. nih.gov Chemometric approaches can extract information that is not apparent from a simple visual inspection of the chromatogram. yildiz.edu.tr

For the analysis of this compound, particularly in complex samples or for stringent purity assessments, methods like Principal Component Analysis (PCA) are invaluable. PCA is a data reduction technique that can be applied to the spectral data across a single chromatographic peak from an HPLC-DAD run. researchgate.net If the peak corresponds to a single, pure compound, the data should be explained by a single principal component. If a hidden impurity is co-eluting, its different spectral shape will give rise to a second significant principal component, thus providing a sensitive and objective measure of peak impurity. researchgate.netnih.gov

Other chemometric methods, such as Partial Least Squares (PLS) regression, can be used to build calibration models that correlate the HPLC-DAD data with the concentration of this compound, even in the presence of overlapping peaks from other components. yildiz.edu.trchromatographyonline.com These advanced analytical strategies provide a more robust and comprehensive characterization of this compound than is possible with traditional univariate data analysis.

Future Research Directions and Emerging Perspectives for 4 Bromo 2 Naphthamide Chemistry

Innovations in Sustainable and Catalyst-Free Synthesis Methods

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 4-bromo-2-naphthamide and related structures, research is shifting away from traditional methods that often rely on harsh reagents and metal catalysts towards more sustainable alternatives.

A significant area of innovation lies in the development of metal-free C-H borylation reactions. nih.govacs.org Recently, a straightforward method for the selective C-H borylation of naphthamide derivatives using boron tribromide (BBr₃) under metal-free conditions has been developed. nih.govacs.org This approach is not only economical but also avoids the toxicity associated with transition metals. nih.gov Such a strategy could be adapted for the synthesis of borylated this compound precursors, which are valuable intermediates for further diversification. The reaction proceeds under mild conditions and shows good functional group tolerance, making it a promising green alternative. acs.org

Furthermore, the pursuit of catalyst-free reactions is gaining traction. While many amide bond formations and cross-coupling reactions traditionally require catalysts, emerging research explores alternatives like microwave-assisted synthesis and solvent-free reaction conditions. dntb.gov.uanih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and often reduce the need for solvents in the synthesis of various naphthamide derivatives. nih.gov The exploration of sunlight-assisted direct amide formation represents another frontier in sustainable synthesis, aiming to harness renewable energy sources to drive chemical reactions. Applying these principles to the synthesis of this compound from 4-bromo-2-naphthoic acid and an appropriate amine could significantly reduce the environmental footprint of its production.

Exploration of Unprecedented Reactivity and Selectivity in Naphthamide Functionalization

The naphthalene (B1677914) core of this compound offers multiple sites for functionalization, making regioselectivity a critical challenge. Future research will focus on developing novel methods to control reactivity and achieve unprecedented selectivity, enabling the precise modification of the molecule.

The field of C–H bond functionalization is central to this endeavor. sci-hub.se The amide directing group in naphthamides plays a crucial role in determining the site of reaction. While traditional methods might target positions ortho to the directing group, recent advances have enabled remote C-H functionalization. For instance, palladium-catalyzed C7-arylation of 1-naphthamides has been achieved, demonstrating that remote positions can be selectively targeted. acs.org Similarly, a palladium-catalyzed method for the para-selective C4-arylation of 1-naphthamides has been reported, overcoming the challenge of more accessible C2 and C8 positions. nih.gov Adapting these remote functionalization strategies to the 2-naphthamide (B1196476) scaffold could allow for selective modification at the C5, C6, C7, or C8 positions of this compound, opening up new avenues for structural diversification.

Metal-free borylation also offers unique selectivity. In α-naphthamides, BBr₃-mediated borylation selectively occurs at the C8 (peri) position, a selectivity that is supported by detailed computational investigations. nih.gov This contrasts with many transition-metal-catalyzed methods and provides a new tool for installing a functional group at a traditionally less reactive site. Investigating such regioselective transformations on the this compound system is a key future direction.

Below is a data table summarizing the regioselectivity observed in recent naphthamide functionalization studies.

| Naphthamide Type | Reagent/Catalyst | Position Functionalized | Reference |

| 1-Naphthamide (B1198061) | Pd-catalyst / F⁺ reagent | C7 | acs.org |

| 1-Naphthamide | Pd-catalyst | C4 | nih.gov |

| α-Naphthamide | BBr₃ (Metal-free) | C8 (peri) | nih.govacs.org |

| 2-Naphthamide | Pd-catalyst / Ligand L2 | C6 |

Advanced Computational Tools for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating the design of new synthetic routes. For complex molecules like this compound, advanced computational tools can provide crucial insights into reactivity and selectivity.

Density Functional Theory (DFT) calculations have been successfully employed to unravel the origin of regioselectivity in the metal-free borylation of naphthamides. nih.govacs.org By calculating the Gibbs free energies and distortion/interaction energies of reaction intermediates and transition states, researchers can predict the most favorable reaction pathway. nih.govacs.org For example, DFT studies showed that the C8-borylated product in α-naphthamides is significantly more favorable than the C2-borylated product, which aligns with experimental observations. nih.gov Similar in-silico studies on this compound could predict its reactivity in various C-H functionalization reactions, guiding the choice of reagents and conditions to achieve desired isomers.

Beyond mechanistic studies, computational tools are used for predicting molecular properties. Cheminformatics tools like SwissADME, Molinspiration, and OSIRIS DataWarrior are used to calculate physicochemical properties, drug-likeness, and toxicity risks for novel naphthamide derivatives. nih.govresearchgate.net Molecular docking simulations can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, providing a rational basis for designing new therapeutic agents. researchgate.netbohrium.com These predictive models, combined with machine learning algorithms trained on reaction data, are expected to enable the estimation of reaction outcomes before conducting resource-intensive experiments. uni-muenchen.de

Integration of Automation and High-Throughput Experimentation in Naphthamide Research

The synthesis and optimization of novel compounds are often time-consuming and resource-intensive. The integration of automation and high-throughput experimentation (HTE) is set to revolutionize this process, including for naphthamide derivatives. uni-muenchen.de HTE platforms allow for the parallel execution of hundreds or even thousands of reactions in microtiter plates (e.g., 96- or 1536-well plates), enabling rapid screening of reaction conditions, catalysts, and substrates. acs.orgnih.gov

In the context of this compound chemistry, HTE can be employed to:

Optimize Reaction Conditions: Rapidly screen solvents, bases, temperatures, and catalyst loadings for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to functionalize the bromo-substituent. researchgate.netacs.org

Discover New Reactions: Screen libraries of potential catalysts and reagents to uncover novel C-H functionalization reactions or improve the efficiency of amide bond formations. rsc.org

Accelerate Medicinal Chemistry: Synthesize large libraries of this compound analogues for direct-to-biology screening, where compounds are tested for biological activity without prior purification. nih.gov

The vast datasets generated by HTE are particularly well-suited for machine learning (ML) models. rsc.org By combining automated synthesis with AI, researchers can create a "design-make-test-analyze" cycle that is significantly faster and more efficient. uni-muenchen.de For instance, an ML model could be trained on HTE data to predict the yield of an amide coupling reaction, guiding the synthesis of new this compound derivatives with a higher probability of success. rsc.org This synergy between automation, HTE, and artificial intelligence represents a paradigm shift in chemical research, promising to accelerate the discovery of new materials and medicines based on the naphthamide scaffold. streamgo.livenih.gov

Q & A

Q. How can I verify the purity of 4-Bromo-2-naphthamide synthesized in the lab?

Methodological Answer :

- Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with a certified reference standard if available.

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm the absence of unreacted starting materials (e.g., unsubstituted naphthamide or brominated intermediates). For example, brominated aromatic protons typically resonate at δ 7.2–8.5 ppm in NMR .

- Elemental Analysis : Confirm Br content matches theoretical values (theoretical %Br for CHBrNO ≈ 28.4%).

Q. What are optimal storage conditions for this compound to prevent degradation?

Methodological Answer :

- Store in amber glass vials under inert gas (N or Ar) at 0–6°C to minimize photolytic debromination and hydrolysis. This aligns with protocols for brominated analogs like 4-Bromo-2-fluorobenzaldehyde, which requires cold storage to stabilize reactive halogens .

- Conduct accelerated stability studies by exposing the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days. Monitor degradation via TLC or LC-MS.

Advanced Research Questions

Q. How can I resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer :

- Cross-validate spectral assignments : For example, discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d vs. CDCl) or tautomerism. Compare data with structurally similar compounds (e.g., 6-Bromo-2-naphthoic acid, δ 8.1–8.6 ppm for aromatic protons) .

- Density Functional Theory (DFT) calculations : Simulate NMR/IR spectra using software like Gaussian or ORCA to verify experimental assignments. For brominated aromatics, B3LYP/6-31G(d) basis sets are commonly used .

Q. How should I design a reaction optimization protocol for Suzuki-Miyaura coupling of this compound?

Methodological Answer :

- Parameter screening : Use a Design of Experiments (DoE) approach to test variables:

- Catalyst : Pd(PPh) vs. PdCl(dppf).

- Base : KCO (for polar solvents like DMF) or CsCO (for THF/toluene).

- Temperature : 80–110°C (microwave-assisted conditions may reduce time).

- Monitor reaction progress via in-situ FTIR or LC-MS. For example, brominated intermediates like 4-Bromo-2-chlorophenylacetic acid show distinct C-Br stretching at 550–600 cm in IR .

Q. How can I mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

Methodological Answer :

- Protective group strategy : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to reduce electron-withdrawing effects that promote debromination .

- Low-temperature lithiation : Use LDA (−78°C) to selectively generate intermediates without cleaving the C-Br bond, as demonstrated for brominated biphenyls .

Q. Data Interpretation & Contradiction Analysis

Q. How do I address discrepancies in reported synthetic yields for this compound?

Methodological Answer :

- Reaction reproducibility : Ensure consistent reagent quality (e.g., anhydrous solvents, >97% purity brominating agents like NBS) .

- Byproduct analysis : Use GC-MS to identify side products (e.g., di-brominated species or hydrolysis products). For example, 4-Bromo-1,2-diaminobenzene synthesis may produce over-brominated derivatives if stoichiometry is uncontrolled .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer :

Q. Experimental Design & Validation

Q. How to validate the catalytic efficiency of a new palladium catalyst for this compound coupling?

Methodological Answer :

Q. What in silico methods can prioritize this compound derivatives for biological screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.